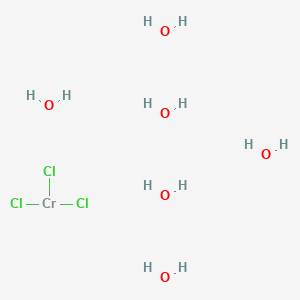

Chromium(III) chloride hexahydrate

Description

Properties

IUPAC Name |

trichlorochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWDMMVNRMROPK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Cr](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Cr, CrCl3 | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chromium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10060-12-5 (hexahydrate) | |

| Record name | Chromic chloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20858722 | |

| Record name | Chromium chloride (CrCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromic chloride appears as blue or green colored crystals dissolved in water. Denser than water. Corrosive to metals., Violet, lustrous, crystals; [Merck Index] Sparingly soluble in water at 20 deg C; [ACGIH], VIOLET CRYSTALS. | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium(III) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Dissociates above 1300C (EPA, 1998), 1300 °C (decomposes) | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Insoluble in alcohol, Slightly soluble in hot water. Insoluble in cold water, alcohol, acetone, methanol, and ether, Addition of a trace of chromium dichloride (CrCl2) or wetting agent aid in rapid solution in water, alcohol, Solubility in water: none | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.87 (EPA, 1998) - Denser than water; will sink, 2.87 at 25 °C, 2.87 g/cm³ | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Violet, lustrous, hexagonal, crystalline scales, Red-violet crystals, Bright purple plates | |

CAS No. |

10025-73-7 | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium chloride (CrCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromic chloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium chloride (CrCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium chloride (CrCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2106 °F (EPA, 1998), 1152 °C | |

| Record name | CHROMIC CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium (III) chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1316 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Isomers of Chromium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is not a single compound but exists as a series of structural isomers, also known as hydrate (B1144303) isomers. This phenomenon arises from the interchange of water molecules and chloride ions between the inner coordination sphere of the chromium ion and the outer crystal lattice. These isomers exhibit distinct chemical and physical properties, including color, reactivity, and electrical conductivity, which are crucial for their application in various fields, including catalysis and as precursors for the synthesis of other chromium compounds. This technical guide provides a comprehensive overview of the properties, synthesis, and characterization of the three primary structural isomers of this compound.

The Structural Isomers

The three well-characterized structural isomers of this compound are:

-

Hexaaquachromium(III) chloride: [Cr(H₂O)₆]Cl₃

-

Pentaaquachlorochromium(III) chloride monohydrate: [Cr(H₂O)₅Cl]Cl₂·H₂O

-

Tetraaquadichlorochromium(III) chloride dihydrate: [Cr(H₂O)₄Cl₂]Cl·2H₂O

The key difference between these isomers lies in the composition of the complex cation and the number of free chloride ions in the crystal lattice. This difference directly impacts their properties.

Comparative Data of Structural Isomers

The distinct structural arrangements of the isomers lead to measurable differences in their properties. The following tables summarize the key quantitative data for each isomer.

Table 1: General and Physical Properties

| Property | [Cr(H₂O)₆]Cl₃ | [Cr(H₂O)₅Cl]Cl₂·H₂O | [Cr(H₂O)₄Cl₂]Cl·2H₂O |

| IUPAC Name | Hexaaquachromium(III) chloride | Pentaaquachlorochromium(III) chloride monohydrate | Tetraaquadichlorochromium(III) chloride dihydrate |

| Color | Violet | Pale Green | Dark Green |

| Molar Mass ( g/mol ) | 266.45 | 266.45 | 266.45 |

Table 2: Chemical and Spectroscopic Properties

| Property | [Cr(H₂O)₆]Cl₃ | [Cr(H₂O)₅Cl]Cl₂·H₂O | [Cr(H₂O)₄Cl₂]Cl·2H₂O |

| Number of Free Cl⁻ Ions | 3 | 2 | 1 |

| Precipitate with excess AgNO₃ | 3 moles of AgCl | 2 moles of AgCl | 1 mole of AgCl |

| Molar Conductivity | High | Intermediate | Low |

| UV-Vis λmax (nm) | ~400, ~580[1] | Not specified | Not specified, but distinct from the violet isomer |

Experimental Protocols

Synthesis of Isomers

1. Synthesis of Hexaaquachromium(III) chloride ([Cr(H₂O)₆]Cl₃) - Violet

-

Principle: This isomer can be prepared by the reaction of chromium(III) oxide with hydrochloric acid, followed by crystallization.

-

Procedure:

-

To 15 g of green chromium(III) oxide (Cr₂O₃) in a flask, add 50 mL of concentrated hydrochloric acid.

-

Gently heat the mixture under reflux until the chromium(III) oxide has completely dissolved, resulting in a green solution.

-

Cool the solution and allow it to stand for several days. Violet crystals of [Cr(H₂O)₆]Cl₃ will slowly form.

-

Isolate the crystals by filtration, wash with a small amount of cold water, followed by ethanol, and finally diethyl ether.

-

Dry the crystals in a desiccator.

-

2. Synthesis of Pentaaquachlorochromium(III) chloride monohydrate ([Cr(H₂O)₅Cl]Cl₂·H₂O) - Pale Green

-

Principle: This isomer can be obtained by the controlled aquation of the dark green isomer in the presence of an ether-HCl solution.

-

Procedure:

-

Dissolve 10 g of the dark green isomer, [Cr(H₂O)₄Cl₂]Cl·2H₂O, in 20 mL of water.

-

Cool the solution in an ice bath and saturate it with hydrogen chloride gas.

-

Separately, cool 200 mL of diethyl ether in an ice bath and saturate it with hydrogen chloride gas.

-

Slowly add the aqueous chromium chloride solution to the ether-HCl solution while stirring vigorously.

-

A pale green precipitate of [Cr(H₂O)₅Cl]Cl₂·H₂O will form.

-

Filter the precipitate, wash with diethyl ether, and dry in a vacuum desiccator.

-

3. Synthesis of Tetraaquadichlorochromium(III) chloride dihydrate ([Cr(H₂O)₄Cl₂]Cl·2H₂O) - Dark Green

-

Principle: The commercially available dark green isomer is typically prepared by the direct reaction of chromium metal or chromium(III) hydroxide (B78521) with hydrochloric acid.

-

Procedure:

-

Add 10 g of chromium metal to 100 mL of 6 M hydrochloric acid.

-

Heat the mixture gently to initiate the reaction. The reaction can be vigorous, so control the heating.

-

Continue heating until all the chromium has reacted, and the solution is a deep green color.

-

Filter the hot solution to remove any unreacted impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the dark green crystals by filtration, wash with a small amount of ice-cold water, and dry.

-

Characterization of Isomers

1. Determination of Free Chloride Ions by Titration

-

Principle: The number of chloride ions outside the coordination sphere can be quantitatively determined by titration with a standard silver nitrate (B79036) solution. Only the free chloride ions will react to form a precipitate of silver chloride (AgCl).

-

Procedure (Mohr's Method):

-

Accurately weigh approximately 0.5 g of the this compound isomer and dissolve it in 50 mL of deionized water.

-

Add 1 mL of 5% potassium chromate (B82759) (K₂CrO₄) solution as an indicator.

-

Titrate the solution with a standardized 0.1 M silver nitrate (AgNO₃) solution.

-

The endpoint is indicated by the first appearance of a permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄).

-

Record the volume of AgNO₃ used and calculate the moles of free chloride ions per mole of the complex.

-

2. Molar Conductivity Measurement

-

Principle: The molar conductivity of a solution is proportional to the number of ions present. By measuring the molar conductivity of solutions of each isomer at the same concentration, their ionic nature can be compared.

-

Procedure:

-

Prepare 0.01 M aqueous solutions of each of the three isomers.

-

Using a calibrated conductivity meter, measure the conductivity of each solution at a constant temperature (e.g., 25 °C).

-

Calculate the molar conductivity (Λm) using the formula: Λm = κ / c, where κ is the measured conductivity and c is the molar concentration.

-

Compare the molar conductivity values. The violet isomer, which dissociates into four ions ([Cr(H₂O)₆]³⁺ and 3Cl⁻), will exhibit the highest molar conductivity. The pale green isomer, dissociating into three ions ([Cr(H₂O)₅Cl]²⁺ and 2Cl⁻), will have an intermediate value. The dark green isomer, which forms two ions ([Cr(H₂O)₄Cl₂]⁺ and Cl⁻), will show the lowest molar conductivity.

-

3. UV-Visible Spectroscopy

-

Principle: The color of the isomers is due to the absorption of light in the visible region, which causes d-d electronic transitions in the chromium(III) ion. The wavelength of maximum absorbance (λmax) is sensitive to the ligands coordinated to the metal center.

-

Procedure:

-

Prepare dilute aqueous solutions of each isomer of a known concentration.

-

Record the UV-Visible absorption spectrum for each solution over a range of 350-700 nm using a spectrophotometer.

-

Identify the λmax values for each isomer. The violet [Cr(H₂O)₆]³⁺ complex will show two distinct absorption bands around 400 nm and 580 nm.[1] The substitution of water ligands with chloride ions will cause a shift in these absorption bands.

-

Logical Relationships and Experimental Workflow

The following diagram illustrates the relationship between the isomers and the experimental workflow for their characterization.

Caption: Workflow for the characterization of this compound isomers.

Conclusion

The structural isomers of this compound provide a classic example of hydrate isomerism in coordination chemistry. Understanding the distinct properties and the methods for their synthesis and characterization is fundamental for researchers and professionals working with chromium compounds. The differences in their coordinated ligands directly influence their reactivity and potential applications, making the ability to distinguish and selectively synthesize these isomers a valuable skill in a laboratory setting. This guide provides the necessary theoretical background and practical protocols to effectively work with these important inorganic compounds.

References

"coordination chemistry of [Cr(H2O)6]Cl3"

An In-depth Technical Guide on the Coordination Chemistry of [Cr(H₂O)₆]Cl₃

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaaquachromium(III) chloride, with the chemical formula [Cr(H₂O)₆]Cl₃, is a coordination compound that serves as a fundamental example in the study of transition metal chemistry. Its distinct electronic structure, spectroscopic features, magnetic properties, and reactivity provide a rich basis for understanding the principles of coordination chemistry. Furthermore, the biological activity of chromium(III) complexes, including their potential role in glucose metabolism, has made them a subject of interest in the field of drug development. This technical guide offers a comprehensive examination of the core coordination chemistry of [Cr(H₂O)₆]Cl₃, presenting quantitative data, detailed experimental protocols, and visualizations to aid in research and development.

Synthesis and Structural Characterization

The synthesis of hexaaquachromium(III) chloride typically involves the dissolution of a chromium(III) source in a non-coordinating acid, followed by crystallization. The resulting solid consists of the octahedral [Cr(H₂O)₆]³⁺ cation and three chloride anions.

Experimental Protocol: Synthesis of [Cr(H₂O)₆]Cl₃

A common laboratory-scale synthesis of [Cr(H₂O)₆]Cl₃ is achieved through the reaction of chromium(III) chloride hexahydrate with a dehydrating agent to remove coordinated chloride ions, followed by recrystallization from water. A more direct route involves the dissolution of chromium metal in hydrochloric acid.

-

Reaction Setup: In a well-ventilated fume hood, cautiously add metallic chromium to an excess of concentrated hydrochloric acid. The reaction will proceed with the evolution of hydrogen gas.

-

Dissolution and Oxidation: The initial product is the blue [Cr(H₂O)₆]²⁺ ion. This is readily oxidized by atmospheric oxygen to the green [Cr(H₂O)₄Cl₂]⁺ complex and other chloro-aqua species.

-

Formation of the Hexaaqua Complex: The green solution is then diluted with a significant volume of water and allowed to stand for several hours to days. During this time, the coordinated chloride ions are slowly replaced by water molecules, leading to the formation of the violet [Cr(H₂O)₆]³⁺ ion.

-

Crystallization: The violet solution is concentrated by gentle heating or under reduced pressure to induce crystallization.

-

Isolation and Purification: The resulting violet crystals of [Cr(H₂O)₆]Cl₃ are collected by vacuum filtration, washed with a minimal amount of ice-cold distilled water to remove soluble impurities, and subsequently with a non-coordinating solvent like diethyl ether to aid in drying. The crystals are then dried in a desiccator.

Experimental Protocol: Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive three-dimensional arrangement of atoms in [Cr(H₂O)₆]Cl₃ is determined by single-crystal X-ray diffraction.

-

Crystal Mounting: A high-quality single crystal of suitable size is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, a diffraction pattern is collected on a detector.

-

Structure Solution: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using direct methods or Patterson synthesis.

-

Structure Refinement: The atomic positions and their thermal displacement parameters are refined using a least-squares algorithm to obtain the best possible fit between the calculated and observed diffraction data.

Electronic Structure and Spectroscopic Properties

Crystal Field Theory and Electronic Configuration

The central chromium atom in the [Cr(H₂O)₆]³⁺ ion is in the +3 oxidation state, with an electronic configuration of [Ar] 3d³. In the octahedral field created by the six water ligands, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. The three d-electrons occupy the t₂g orbitals with parallel spins, leading to a t₂g³ e_g⁰ ground-state configuration.

UV-Visible Absorption Spectroscopy

The characteristic violet color of the [Cr(H₂O)₆]³⁺ ion is a result of electronic transitions from the ground state to excited states upon the absorption of visible light. These d-d transitions are formally Laporte-forbidden, resulting in relatively low molar absorptivity.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: A solution of [Cr(H₂O)₆]Cl₃ of known concentration is prepared in deionized water.

-

Instrument Calibration: A UV-Vis spectrophotometer is calibrated using a cuvette containing the solvent (deionized water) as a blank.

-

Spectral Acquisition: The absorption spectrum of the sample solution is recorded over a wavelength range of approximately 300 to 800 nm.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified, and the molar absorptivity (ε) for each band is calculated using the Beer-Lambert Law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

Quantitative Spectroscopic Data

The electronic spectrum of [Cr(H₂O)₆]³⁺ is characterized by two main absorption bands in the visible region.

| Parameter | Value | Reference |

| λmax (⁴A₂g → ⁴T₂g) | ~575 nm (17,400 cm⁻¹) | [1] |

| λmax (⁴A₂g → ⁴T₁g) | ~408 nm (24,500 cm⁻¹) | [1] |

| Molar Absorptivity (ε) for ⁴A₂g → ⁴T₂g | ~13 L mol⁻¹ cm⁻¹ | [2] |

| Molar Absorptivity (ε) for ⁴A₂g → ⁴T₁g | ~15 L mol⁻¹ cm⁻¹ | [2] |

| Crystal Field Splitting Energy (10Dq or Δo) | ~17,400 cm⁻¹ | [2] |

| Racah Parameter (B) | ~725 cm⁻¹ | [2] |

Magnetic Properties

With three unpaired electrons in the t₂g orbitals, the [Cr(H₂O)₆]³⁺ complex is paramagnetic.

Experimental Protocol: Magnetic Susceptibility Measurement by the Gouy Method

The Gouy method is a classical technique for determining the magnetic susceptibility of a solid sample.[3][4][5][6]

-

Sample Preparation: The powdered [Cr(H₂O)₆]Cl₃ sample is uniformly packed into a cylindrical tube of known dimensions (the Gouy tube).

-

Weight in Absence of Field: The tube is suspended from a sensitive balance, and its weight is accurately measured in the absence of an external magnetic field.

-

Weight in Presence of Field: The sample is then positioned so that one end is in the center of a strong magnetic field and the other end is in a region of negligible field strength. The apparent weight is measured again.

-

Calculation: The change in weight is used to calculate the magnetic susceptibility of the sample. The effective magnetic moment (μ_eff) can then be determined using the equation μ_eff = 2.828(χ_M * T)^(1/2), where χ_M is the molar magnetic susceptibility and T is the absolute temperature.

Quantitative Magnetic Data

| Parameter | Value |

| Number of Unpaired Electrons | 3 |

| Theoretical Spin-Only Magnetic Moment | 3.87 B.M. |

| Experimentally Observed Magnetic Moment | ~3.8 B.M. |

Reactivity in Aqueous Solution

Hydrolysis Reactions

The hexaaquachromium(III) ion is acidic and undergoes hydrolysis in aqueous solution, where coordinated water molecules act as Brønsted-Lowry acids.[7][8]

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

Further deprotonation and condensation reactions can lead to the formation of polynuclear hydroxo- and oxo-bridged species.

Quantitative Hydrolysis Data

The following table summarizes the equilibrium constants for the initial hydrolysis steps of the [Cr(H₂O)₆]³⁺ ion at 298 K.[9][10]

| Equilibrium | log K |

| [Cr(H₂O)₆]³⁺ ⇌ [Cr(OH)(H₂O)₅]²⁺ + H⁺ | -4.0 |

| 2[Cr(H₂O)₆]³⁺ ⇌ [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺ + 2H⁺ | -5.29 |

| 3[Cr(H₂O)₆]³⁺ ⇌ [Cr₃(μ-OH)₄(H₂O)₉]⁵⁺ + 4H⁺ | -9.10 |

Ligand Exchange Kinetics

The exchange of coordinated water molecules with bulk solvent is a fundamental reaction that dictates the rate of formation of other chromium(III) complexes. For [Cr(H₂O)₆]³⁺, this exchange is relatively slow due to its high crystal field stabilization energy.

Quantitative Kinetic Data for Water Exchange

| Parameter | Value (at 298 K) | Reference |

| First-order rate constant (k_ex) | 2.4 x 10⁻⁶ s⁻¹ | [11][12] |

| Half-life (t₁/₂) | ~3.3 days | [11][12] |

Relevance in Drug Development: Insulin (B600854) Mimetic Properties

Trivalent chromium has been investigated for its potential role in enhancing insulin signaling, which is crucial for glucose homeostasis.[13][14][15][16][17] This has led to the exploration of chromium(III) complexes as potential therapeutic agents for type 2 diabetes.

Proposed Mechanism of Action: The Chromodulin Hypothesis

A widely discussed mechanism involves the oligopeptide chromodulin (also known as low-molecular-weight chromium-binding substance).[14]

-

Insulin Receptor Activation: Insulin binds to its receptor on the cell surface, activating the receptor's intrinsic tyrosine kinase activity.

-

Chromium Influx: This activation is thought to trigger the influx of chromium(III) into the cell.

-

Apo-chromodulin Binding: Inside the cell, four Cr³⁺ ions bind to apo-chromodulin.

-

Holo-chromodulin Formation and Signal Amplification: The resulting holo-chromodulin (the active form) binds to the insulin receptor, potentiating its kinase activity and amplifying the downstream insulin signaling cascade. This leads to enhanced glucose uptake and metabolism.

Chromium Picolinate (B1231196) as a Drug Candidate

Chromium picolinate, a coordination complex of chromium(III) with picolinic acid, is a popular dietary supplement.[18][19][20] It is believed to have higher bioavailability than inorganic chromium salts. The proposed mechanism of action for its insulin-sensitizing effects aligns with the chromodulin hypothesis. Research suggests that chromium picolinate may improve glycemic control and lipid profiles in some individuals with insulin resistance.[21]

Visualizations

Caption: d-orbital splitting and electronic transitions in [Cr(H₂O)₆]³⁺.

Caption: A simplified workflow for the synthesis of [Cr(H₂O)₆]Cl₃.

Caption: Proposed mechanism of insulin signal enhancement by chromium(III).

References

- 1. researchgate.net [researchgate.net]

- 2. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 3. Virtual Labs [ep2-iitb.vlabs.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. Gouy's method of magnetic susceptibility | PPTX [slideshare.net]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cost-nectar.eu [cost-nectar.eu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Chromium–Insulin Reduces Insulin Clearance and Enhances Insulin Signaling by Suppressing Hepatic Insulin-Degrading Enzyme and Proteasome Protein Expression in KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]

- 19. Chromium Picolinate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 20. scribd.com [scribd.com]

- 21. medchemexpress.com [medchemexpress.com]

Spectroscopic Properties of trans-[CrCl2(H2O)4]Cl·2H2O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of the coordination complex trans-dichloridotetraaquachromium(III) chloride dihydrate, with the chemical formula trans-[CrCl2(H2O)4]Cl·2H2O. This compound, commonly known as "green chromium chloride," serves as a fundamental example of a d³ transition metal complex, exhibiting characteristic electronic and vibrational spectra. This document details the experimental protocols for its synthesis and spectroscopic characterization, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Introduction

trans-[CrCl2(H2O)4]Cl·2H2O is a coordination complex in which a central chromium(III) ion is octahedrally coordinated to four water molecules and two chloride ions in a trans configuration. An additional chloride ion acts as a counter-ion, and two water molecules are present as water of crystallization. The spectroscopic properties of this complex are dominated by the d-d electronic transitions of the Cr(III) center and the vibrational modes of the coordinated water and chloride ligands.

Synthesis of trans-[CrCl2(H2O)4]Cl·2H2O

The synthesis of trans-[CrCl2(H2O)4]Cl·2H2O is achieved by the reaction of a chromium(III) salt with hydrochloric acid. The following is a typical laboratory procedure.

Experimental Protocol

-

Dissolution: Dissolve 10 g of chromium(III) chloride hexahydrate (CrCl3·6H2O) in 15 mL of distilled water in a 100 mL beaker.

-

Acidification: Slowly add 20 mL of concentrated hydrochloric acid to the solution while stirring.

-

Concentration: Gently heat the solution on a hot plate in a fume hood to reduce its volume to approximately half.

-

Crystallization: Cool the concentrated solution in an ice bath. Green crystals of trans-[CrCl2(H2O)4]Cl·2H2O will precipitate.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with small portions of ice-cold ethanol (B145695) to remove any unreacted starting materials and excess acid.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent, such as anhydrous calcium chloride.

Spectroscopic Characterization

The spectroscopic characterization of trans-[CrCl2(H2O)4]Cl·2H2O is primarily conducted using UV-Visible and Infrared spectroscopy.

UV-Visible Spectroscopy

The electronic absorption spectrum of trans-[CrCl2(H2O)4]Cl·2H2O in aqueous solution is characterized by two broad, weak absorption bands in the visible region. These bands are due to spin-allowed d-d transitions of the chromium(III) ion in an approximately octahedral ligand field. The two main transitions are assigned as 4A2g → 4T2g and 4A2g → 4T1g.

-

Solution Preparation: Prepare a stock solution of trans-[CrCl2(H2O)4]Cl·2H2O of a known concentration (e.g., 0.05 M) in distilled water. The complex is known to undergo slow aquation, so the spectrum should be recorded promptly after dissolution.[1]

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a range of 350-800 nm. Use distilled water as the reference in the reference cuvette.

-

Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

| Transition | λmax (nm) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| ⁴A₂g → ⁴T₂g | ~620 | ~16,130 | ~15-30 |

| ⁴A₂g → ⁴T₁g | ~450 | ~22,220 | ~20-40 |

Note: The exact λmax and ε values can vary slightly depending on the solvent and the specific experimental conditions. The molar absorptivity values are typical for spin-allowed but Laporte-forbidden d-d transitions.

Infrared (IR) Spectroscopy

The infrared spectrum of trans-[CrCl2(H2O)4]Cl·2H2O provides information about the vibrational modes of the coordinated water molecules and the chromium-ligand bonds.

-

Sample Preparation: Prepare a solid sample by grinding a small amount of the complex with dry potassium bromide (KBr) and pressing the mixture into a thin pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to their corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Assignment |

| 3530 - 2950 | ν(O-H) of coordinated and lattice water[2] |

| ~1630 | δ(H-O-H) of coordinated water |

| 910, 760, 635 | Librational modes of coordinated water (at low temp.)[2] |

| 554, 447, 409 | Librational modes of coordinated water (at low temp.)[2] |

| Below 400 | ν(Cr-O) and ν(Cr-Cl) |

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of trans-[CrCl2(H2O)4]Cl·2H2O.

Caption: Synthesis workflow for trans-[CrCl2(H2O)4]Cl·2H2O.

Caption: Spectroscopic characterization workflow.

Conclusion

The spectroscopic properties of trans-[CrCl2(H2O)4]Cl·2H2O are well-defined and consistent with its structure as a d³ octahedral chromium(III) complex. The UV-Visible spectrum is characterized by two spin-allowed d-d transitions, while the infrared spectrum displays the characteristic vibrational modes of its aquo and chloro ligands. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this and similar coordination compounds.

References

A Technical Guide to the Magnetic Susceptibility of Chromium(III) Chloride Hexahydrate

This guide provides an in-depth analysis of the magnetic properties of chromium(III) chloride hexahydrate, [Cr(H₂O)₆]Cl₃. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the magnetic behavior of this coordination compound. The document details the theoretical basis of its paramagnetism, presents quantitative magnetic data, and outlines a detailed experimental protocol for its characterization.

Theoretical Background

The magnetic properties of a substance are determined by the presence of unpaired electrons. Materials with unpaired electrons are attracted to a magnetic field and are known as paramagnetic. The magnetic behavior of this compound is dictated by the electronic configuration of the central chromium(III) ion.

1.1. Electronic Configuration of Cr(III)

Chromium in its +3 oxidation state (Cr³⁺) has an electron configuration of [Ar] 3d³. In the octahedral crystal field of the hexahydrate complex, [Cr(H₂O)₆]³⁺, the d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). According to Hund's rule, the three d-electrons will singly occupy the three t₂g orbitals, resulting in three unpaired electrons. For a d³ configuration in an octahedral field, the high-spin and low-spin arrangements are identical.[1]

1.2. Magnetic Moment

The magnetic moment of a paramagnetic substance arises from the spin and orbital angular momenta of its unpaired electrons. For most first-row transition metal complexes, the orbital contribution is "quenched" by the ligand field, and the magnetic moment can be approximated by the spin-only formula:

μ_so = √[n(n+2)]

where:

-

μ_so is the spin-only magnetic moment in Bohr Magnetons (B.M.).

-

n is the number of unpaired electrons.

For the Cr(III) ion with three unpaired electrons (n=3), the theoretical spin-only magnetic moment is:

μ_so = √[3(3+2)] = √15 ≈ 3.87 B.M.

This theoretical value is in close agreement with experimentally observed values.

Quantitative Magnetic Data

The magnetic properties of this compound are summarized in the table below. The molar magnetic susceptibility was calculated from the experimentally observed effective magnetic moment at a standard temperature of 298 K.

| Parameter | Symbol | Value |

| Number of Unpaired Electrons | n | 3 |

| Theoretical Spin-Only Magnetic Moment | μ_so | 3.87 B.M. |

| Observed Effective Magnetic Moment | μ_eff | 3.83 B.M.[2][3] |

| Calculated Molar Magnetic Susceptibility (298 K) | χ_M | 6135 x 10⁻⁶ cm³/mol (Calculated) |

Note: The molar magnetic susceptibility (χ_M) is calculated using the formula μ_eff = 2.828√(χ_M·T). This value represents the corrected molar susceptibility (χ'_M), which accounts for the diamagnetic contributions of the atoms.

Experimental Protocol: Determination of Magnetic Susceptibility by the Gouy Method

The Gouy method is a common and reliable technique for determining the magnetic susceptibility of solid samples. It measures the apparent change in the mass of a sample when it is placed in a magnetic field.[4][5]

3.1. Apparatus

-

Gouy Balance (Analytical balance with a hook for suspending the sample)

-

Electromagnet with a variable power supply

-

Gaussmeter for magnetic field calibration

-

Gouy sample tube (a long, cylindrical tube of uniform diameter)

-

Finely powdered sample of this compound

-

Calibration standard with a known magnetic susceptibility (e.g., HgCo(SCN)₄ or [Ni(en)₃]S₂O₃)

3.2. Procedure

-

Calibration: a. Accurately weigh the empty, clean, and dry Gouy tube (m₀). b. Suspend the empty tube from the balance so that its bottom is in the region of the negligible magnetic field. Record the mass with the magnet off (W_empty,off). c. Turn the magnet on to the desired field strength (H). Record the mass of the empty tube again (W_empty,on). d. Fill the tube with the calibration standard to a fixed height (L). e. Weigh the filled tube with the magnet off (W_cal,off) and with the magnet on (W_cal,on). f. Calculate the change in mass for the calibrant (ΔW_cal = W_cal,on - W_cal,off) and the empty tube (ΔW_empty = W_empty,on - W_empty,off). g. The force exerted on the calibrant is F_cal = g(ΔW_cal - ΔW_empty). h. Use the known mass susceptibility (χ_g,cal) of the standard to determine the apparatus constant (β) and the air displacement correction (α) for subsequent calculations.

-

Sample Measurement: a. Empty and clean the Gouy tube. b. Fill the tube with the finely powdered this compound to the exact same height (L) as the calibrant. This is crucial for accurate results. c. Weigh the tube containing the sample with the magnet off (W_sample,off) and on (W_sample,on) at the same field strength (H) used for calibration. d. Record the ambient temperature (T) in Kelvin.

3.3. Calculations

-

Calculate the mass of the sample (m_sample): m_sample = W_sample,off - m₀

-

Calculate the change in mass for the sample (ΔW_sample): ΔW_sample = W_sample,on - W_sample,off

-

Calculate the mass susceptibility (χ_g) of the sample: χ_g = [β * (ΔW_sample - ΔW_empty) / m_sample] + α

-

Calculate the molar susceptibility (χ_M) of the sample: χ_M = χ_g * Molar Mass of CrCl₃·6H₂O

-

Correct for Diamagnetism: The measured molar susceptibility (χ_M) includes both the paramagnetic contribution from the Cr(III) ion and diamagnetic contributions from the chromium ion, water ligands, and chloride counter-ions. The corrected molar susceptibility (χ'_M) is found by subtracting the diamagnetic correction (D). χ'_M = χ_M - D Pascal's constants can be used to estimate the diamagnetic correction D.

-

Calculate the Effective Magnetic Moment (μ_eff): μ_eff = 2.828 * √(χ'_M * T)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the magnetic susceptibility of a sample using the Gouy balance method.

Caption: Workflow for Magnetic Susceptibility Measurement by Gouy Method.

References

- 1. Magnetic Susceptibility of Coordination Compounds in the General Chemistry Laboratory [article.sapub.org]

- 2. sarthaks.com [sarthaks.com]

- 3. `[Cr(H_2O)_6] Cl_3` (At. no. of Cr = 24) has a magnetic moment of 3.83 B.M. The correct distribution of 3d electrons in the chromium of the complex is : [allen.in]

- 4. researchgate.net [researchgate.net]

- 5. fizika.si [fizika.si]

The Hydrolysis of Chromium(III) Chloride Hexahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous hydrolysis of chromium(III) chloride hexahydrate, a process of significant interest in fields ranging from catalysis to drug development. Understanding the speciation, kinetics, and influencing factors of this reaction is critical for controlling the form and function of chromium(III) in various applications.

Introduction to Chromium(III) Hydrolysis

This compound, with the chemical formula CrCl₃·6H₂O, is a common and stable source of trivalent chromium. In aqueous solutions, the chromium(III) ion does not exist as a simple bare ion but rather as a hydrated complex, most commonly the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[1] This complex is the starting point for a series of hydrolysis and olation reactions that are highly dependent on conditions such as pH, temperature, and the presence of other coordinating ligands.

The hydrolysis process involves the deprotonation of the coordinated water molecules, leading to the formation of various hydroxo and aqua-hydroxo species. These reactions are fundamental to the behavior of chromium(III) in biological and environmental systems and are crucial for the design of chromium-based drugs and catalysts.

Chemical Principles of Hydrolysis

The dissolution of this compound in water results in the formation of different hydrate (B1144303) isomers, with the most common being the dark green [CrCl₂(H₂O)₄]Cl·2H₂O and the violet [Cr(H₂O)₆]Cl₃.[2][3][4] Over time in aqueous solution, these chloro-aqua complexes tend to aquate, ultimately forming the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which imparts a violet-gray color to the solution.[5]

The hexaaquachromium(III) ion is a weak acid and undergoes hydrolysis, as shown in the following equilibrium reactions:

-

First Hydrolysis Step: [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺[6]

-

Second Hydrolysis Step: [Cr(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Cr(H₂O)₄(OH)₂]⁺ + H₃O⁺

-

Third Hydrolysis Step: [Cr(H₂O)₄(OH)₂]⁺ + H₂O ⇌ [Cr(H₂O)₃(OH)₃]⁰ + H₃O⁺

These reactions are highly pH-dependent. As the pH increases, the equilibrium shifts to the right, favoring the formation of hydroxo species.[7] At pH values above 6, the neutral chromium(III) hydroxide (B78521), Cr(OH)₃, precipitates out of solution.[7]

Olation and Oxolation

With increasing concentration and temperature, the mononuclear chromium(III) hydroxo complexes can undergo further reactions to form polynuclear species through olation (formation of hydroxo bridges) and oxolation (formation of oxo bridges).[8][9] These processes lead to the formation of dimers, trimers, and larger polymeric species.[8][10]

Quantitative Data on Chromium(III) Hydrolysis

The following tables summarize key quantitative data related to the hydrolysis of chromium(III) ions. These values are essential for modeling and predicting the behavior of chromium(III) in aqueous solutions.

Table 1: Hydrolysis Constants for Mononuclear Chromium(III) Species at 298 K and Infinite Dilution

| Equilibrium Reaction | log K (Baes and Mesmer, 1976) | log K (Rai et al., 1987) | log K (Brown and Ekberg, 2016) |

| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -4.0 | -3.57 ± 0.08 | -3.60 ± 0.07 |

| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.7 | -9.84 | -9.65 ± 0.20 |

| Cr³⁺ + 3H₂O ⇌ Cr(OH)₃⁰ + 3H⁺ | -18 | -16.19 | -16.25 ± 0.19 |

| Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺ | -27.4 | -27.65 ± 0.12 | -27.56 ± 0.21 |

Data sourced from a compilation of critical reviews.[11]

Table 2: Stability Constants for Polynuclear Chromium(III) Hydrolytic Species at 298 K and Infinite Dilution

| Equilibrium Reaction | log K (Baes and Mesmer, 1976) | log K (Brown and Ekberg, 2016) |

| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.06 | -5.29 ± 0.16 |

| 3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -8.15 | -9.10 ± 0.14 |

Data sourced from a compilation of critical reviews.[11]

Table 3: Solubility Product of Amorphous Chromium(III) Hydroxide at Room Temperature

| Equilibrium Reaction | log K (Rai et al., 1987) |

| Cr(OH)₃(s) + 3H⁺ ⇌ Cr³⁺ + 3H₂O | 9.35 |

| Cr(OH)₃(s) + 2H⁺ ⇌ CrOH²⁺ + 2H₂O | 5.78 ± 0.08 |

| Cr(OH)₃(s) ⇌ Cr(OH)₃⁰ | <-6.84 |

| Cr(OH)₃(s) + H₂O ⇌ Cr(OH)₄⁻ + H⁺ | -18.30 ± 0.12 |

Data from solubility studies of freshly precipitated, amorphous Cr(OH)₃.[12][13]

Experimental Protocols

Preparation of this compound Solutions

A stock solution of this compound can be prepared by dissolving a known mass of the solid in deionized water. It is important to note that the dissolution process can be slow. The resulting solution will initially be green due to the presence of chloro-aqua complexes and will slowly turn violet as aquation proceeds.[14] For studies requiring the [Cr(H₂O)₆]³⁺ ion, it is recommended to allow the solution to age for several days or to gently heat it to accelerate the aquation process.[5]

UV-Visible Spectrophotometry for Speciation Analysis

UV-Visible spectrophotometry is a powerful technique for monitoring the changes in chromium(III) coordination chemistry. Different chromium(III) complexes exhibit distinct absorption spectra.[15][16][17]

Methodology:

-

Prepare a series of this compound solutions at the desired concentrations.

-

Adjust the pH of the solutions using dilute acid (e.g., HClO₄) or base (e.g., NaOH).

-

Record the UV-Visible spectrum of each solution over a range of approximately 300-800 nm.

-

The formation of different species can be identified by changes in the position and intensity of the absorption bands. For example, the [Cr(H₂O)₆]³⁺ ion has characteristic absorption maxima around 408 nm and 575 nm.[18] The replacement of water ligands with chloride or hydroxide ions will cause a shift in these peaks.[19][20]

-

Kinetic studies can be performed by monitoring the change in absorbance at a specific wavelength over time.[18]

Potentiometric Titration for Determination of Hydrolysis Constants

Potentiometric titration can be used to determine the hydrolysis constants of the chromium(III) aqua ion.

Methodology:

-

Prepare a solution of this compound of known concentration in a non-complexing acidic medium (e.g., perchloric acid) to ensure the initial species is [Cr(H₂O)₆]³⁺.

-

Titrate the solution with a standard solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

The titration curve will show buffer regions corresponding to the deprotonation of the aqua ligands.

-

The hydrolysis constants can be calculated from the pH data using appropriate software for equilibrium modeling.

Chromatographic Separation of Chromium Species

Ion chromatography (IC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive method for the separation and quantification of different chromium species.[21][22]

Methodology:

-

Prepare aqueous samples containing the chromium species of interest.

-

For the separation of Cr(III) and Cr(VI), Cr(III) can be complexed with EDTA to form a stable anionic complex.[21]

-

Inject the sample into an ion chromatograph equipped with an appropriate anion-exchange column.[21]

-

The separated species are then introduced into an ICP-MS for sensitive and element-specific detection.[21][22]

Visualizations of Hydrolysis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound hydrolysis.

Caption: Hydrolysis pathway of this compound in aqueous solution.

Caption: A typical experimental workflow for studying chromium(III) hydrolysis.

Caption: Relationship between pH and dominant chromium(III) species in solution.

Conclusion

The hydrolysis of this compound is a complex process involving multiple equilibria that are sensitive to environmental conditions. A thorough understanding of the speciation and reaction pathways is paramount for professionals working with chromium(III) compounds. This guide has provided a detailed overview of the core chemical principles, quantitative data, experimental methodologies, and visual representations of the hydrolysis process to serve as a valuable resource for researchers, scientists, and drug development professionals. The presented data and protocols can aid in the precise control and manipulation of chromium(III) chemistry for a wide range of applications.

References

- 1. brainly.com [brainly.com]

- 2. Chromium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. The compounds [Cr(H2O)6] Cl3, [Cr(H2O)5Cl] Cl2. H2O and [Cr H2O)4Cl2]Cl.2H2O exhibits : [infinitylearn.com]

- 4. testbook.com [testbook.com]

- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 6. Metal aquo complex - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cost-nectar.eu [cost-nectar.eu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chromium(III) hydrolysis constants and solubility of chromium(III) hydroxide (Journal Article) | OSTI.GOV [osti.gov]

- 14. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 15. researchgate.net [researchgate.net]

- 16. lacc-terryb.com [lacc-terryb.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Chromium speciation by IC-ICP-MS | Metrohm [metrohm.com]

- 22. thermofisher.com [thermofisher.com]

A Technical Guide to the Synthesis and Characterization of Chromium(III) Aqua Complexes

This technical guide provides a comprehensive overview of the synthesis and characterization of chromium(III) aqua complexes, with a primary focus on the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This document is intended for researchers, scientists, and professionals in drug development and inorganic chemistry, offering detailed experimental protocols, data analysis, and workflow visualizations.

Introduction to Chromium(III) Aqua Complexes

Chromium(III) is a d³ transition metal ion that readily forms stable, six-coordinate octahedral complexes.[1] The simplest of these in aqueous solution is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[2] This complex is notable for its kinetic inertness and characteristic violet color, which arises from electronic d-d transitions.[3][4] In practice, aqueous solutions of chromium(III) salts often appear green due to the presence of impurities or the substitution of water ligands by other ions, such as chloride, forming species like [Cr(H₂O)₅Cl]²⁺ (green) or [Cr(H₂O)₄Cl₂]⁺ (dark green).[4][5]

The [Cr(H₂O)₆]³⁺ ion is also acidic, with typical solutions having a pH in the range of 2-3.[2] This acidity stems from the hydrolysis of the coordinated water molecules, a process that can lead to the formation of various hydroxo- and oxo-bridged dimeric and polymeric species, especially as the pH increases.[6][7] Understanding the synthesis and characterization of these fundamental complexes is crucial for applications in catalysis, materials science, and biochemistry.

Synthesis of Chromium(III) Aqua Complexes

A reliable method for preparing a solid sample containing the [Cr(H₂O)₆]³⁺ ion is the synthesis of chrome alum, potassium chromium(III) sulfate (B86663) dodecahydrate (KCr(SO₄)₂·12H₂O).[8][9] This double salt crystallizes into deep purple octahedra and is highly soluble in water.[9][10]

Experimental Protocol: Preparation of Chrome Alum

This protocol is adapted from established methods for the reduction of potassium dichromate.[8][11] The procedure involves the reduction of Cr(VI) to Cr(III) in an acidic solution using ethanol (B145695).

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol (95%)

-

Distilled water

-

Beakers, porcelain dish, or flask

-

Stirring rod

-

Ice bath

Procedure:

-

In a suitable container (e.g., a 600 mL beaker or porcelain dish), dissolve 98 grams of potassium dichromate in 400 mL of water. Gentle warming may be necessary to fully dissolve the salt.[8]

-

Slowly and with constant stirring, add 76 mL of concentrated sulfuric acid to the solution.

-

Cool the orange-red solution in an ice bath.

-

Cautiously add 63 mL of ethanol dropwise while stirring continuously. The addition should be slow, allowing the heat of the reaction to raise the temperature.[8] A color change from orange to green will be observed, indicating the reduction of Cr(VI) to Cr(III).[11]

-

Once the ethanol addition is complete, cover the flask and allow the hot, dark green solution to stand for a week or more to facilitate crystallization.[8]

-

Collect the resulting deep purple crystals of chrome alum by filtration.

-

Wash the crystals with a 1:1 ethanol/water mixture and then with pure ethanol.[12]

-

Dry the crystals and store them in a sealed container, as they can be efflorescent.[8]

Synthesis Workflow

Caption: Workflow for the synthesis of Chrome Alum.

Characterization of Chromium(III) Aqua Complexes

The synthesized complexes are characterized using a suite of analytical techniques to confirm their identity, structure, and properties.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for characterizing d³ complexes like [Cr(H₂O)₆]³⁺. The observed absorption bands correspond to spin-allowed d-d electronic transitions. For an octahedral Cr(III) complex, two main absorption bands are expected.

-

Protocol: Prepare a dilute aqueous solution (e.g., 0.04 M) of the synthesized chrome alum.[12] Record the absorption spectrum over a range of 300-700 nm using a UV-Vis spectrophotometer.

-

Expected Results: The spectrum of [Cr(H₂O)₆]³⁺ shows two characteristic absorption maxima.[13]

| Transition | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Observed Color |

| ⁴A₂g → ⁴T₂g | ~575 | ~13 | Violet/Blue-grey |

| ⁴A₂g → ⁴T₁g | ~410 | ~15 | |

| Data sourced from multiple references.[4][13] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the coordinated water molecules and the Cr-O bonds.

-

Protocol: Prepare a KBr pellet or a Nujol mull of the solid chrome alum sample. Record the IR spectrum, typically in the 4000-400 cm⁻¹ range.

-

Expected Results: The spectrum will show broad bands for O-H stretching and H-O-H bending of the coordinated water molecules. Bands in the far-IR region are assigned to the Cr-O stretching and librational modes of water.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H Stretching | 3400 (broad) |

| H-O-H Bending | 1630 |

| Water Librations (rocking, wagging) | 500 - 850 |

| Cr-O Stretching | ~550 |

| Data compiled from spectral studies of aqua complexes.[14][15] |

Magnetic Susceptibility

Chromium(III) is a d³ ion with three unpaired electrons, making its complexes paramagnetic.[16] Magnetic susceptibility measurements can confirm this electronic configuration.

-

Protocol: The magnetic susceptibility of a solid sample can be measured using a Gouy balance or a SQUID magnetometer.[17]

-

Expected Results: The effective magnetic moment (μ_eff) can be calculated from the measured susceptibility.

-

The theoretical spin-only magnetic moment for three unpaired electrons (S = 3/2) is calculated as: μ_so = g√[S(S+1)] ≈ √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (B.M.).

-

Experimental values for octahedral Cr(III) complexes are typically very close to this spin-only value.[16]

-

| Property | Theoretical Value | Typical Experimental Range |

| Number of Unpaired Electrons | 3 | - |

| Spin-Only Magnetic Moment (μ_so) | 3.87 B.M. | 3.80 - 3.95 B.M. |

| Data sourced from multiple references.[16][18] |

Hydrolysis and Acidity

The [Cr(H₂O)₆]³⁺ ion acts as a weak acid in water. The equilibrium constants for its hydrolysis have been determined.[19]

-

Protocol: The acidity can be confirmed by measuring the pH of a freshly prepared solution of chrome alum in deionized water.

-

Expected Results: A 0.1 M solution will have a pH of approximately 2-3.[2] The primary hydrolysis reaction and its constant are key indicators.

| Equilibrium Reaction | log K (at 298 K, infinite dilution) |

| [Cr(H₂O)₆]³⁺ ⇌ [Cr(H₂O)₅(OH)]²⁺ + H⁺ | -3.60 ± 0.07 to -4.0 |

| 2 [Cr(H₂O)₆]³⁺ ⇌ [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺ + 2 H⁺ | -5.0 to -5.29 |

| Data from critical compilations of hydrolysis constants.[19] |

Characterization Workflow

Caption: Workflow for the characterization of [Cr(H₂O)₆]³⁺.

References

- 1. Metal ions in aqueous solution - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. fiveable.me [fiveable.me]

- 4. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 5. savemyexams.com [savemyexams.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 8. prepchem.com [prepchem.com]

- 9. Chrome alum - Wikipedia [en.wikipedia.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Preparation of Potassium-Chromium Alum, KCr(SO4)2.12H2O Purpose To stud.. [askfilo.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Synthesis and Characterization of the Chromium(III) complexes of Ethylene Cross-Bridged Cyclam and Cyclen Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cost-nectar.eu [cost-nectar.eu]

An In-depth Technical Guide on the Thermal Decomposition of Chromium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of chromium(III) chloride hexahydrate, a process of significant interest in various fields including catalysis, materials science, and as a precursor in organic synthesis. This document details the stepwise degradation of the common isomer, trans-dichlorotetraaquachromium(III) chloride dihydrate (trans-[CrCl₂(H₂O)₄]Cl·2H₂O), supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the decomposition pathway and analytical workflows.

Introduction to this compound

This compound (CrCl₃·6H₂O) is a coordination compound that exists in several isomeric forms. These isomers differ in the distribution of water molecules and chloride ions between the inner coordination sphere of the chromium ion and the crystal lattice. The most common and commercially available form is the dark green crystalline solid, trans-[CrCl₂(H₂O)₄]Cl·2H₂O. The arrangement of ligands around the central chromium atom significantly influences the thermal stability and decomposition pathway of the complex.

The thermal decomposition of this hydrated salt is a complex, multi-stage process involving dehydration, deaquation, and the evolution of hydrogen chloride, ultimately leading to the formation of chromium oxides in an oxidizing atmosphere or anhydrous chromium(III) chloride under specific conditions. Understanding this process is critical for applications where the compound is used as a precursor and for ensuring the desired chemical transformations.

Stepwise Thermal Decomposition Pathway

The thermal decomposition of trans-[CrCl₂(H₂O)₄]Cl·2H₂O proceeds through a series of distinct steps, which can be effectively monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process generally involves the initial loss of the two molecules of water of hydration, followed by the sequential removal of the four coordinated water molecules, often accompanied by the evolution of hydrogen chloride.

A proposed stepwise decomposition in an inert atmosphere is as follows:

-

Dehydration: The initial stage involves the loss of the two molecules of water of hydration that are not directly coordinated to the chromium ion.

-

Deaquation and Dehydrochlorination: Subsequent heating leads to the removal of the four coordinated water molecules. This process is often accompanied by the loss of hydrogen chloride, as the coordinated water molecules can react with the chloride ions.

-

Formation of Intermediates: Various intermediate species, including chromium oxychloride (CrOCl), can be formed at higher temperatures.

-

Final Product: In an inert atmosphere, the final solid product is typically anhydrous chromium(III) chloride (CrCl₃), though achieving the pure anhydrous form without the formation of oxides or oxychlorides can be challenging. In the presence of air or oxygen, the final product is chromium(III) oxide (Cr₂O₃).

The precise temperatures for each stage can vary depending on factors such as the heating rate and the atmosphere.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis provides quantitative data on the mass loss of the compound as a function of temperature. The following table summarizes the expected mass loss for the key decomposition steps of trans-[CrCl₂(H₂O)₄]Cl·2H₂O.

| Decomposition Stage | Temperature Range (°C) | Chemical Equation | Theoretical Mass Loss (%) |

| 1. Dehydration | ~ 40 - 120 | trans-[CrCl₂(H₂O)₄]Cl·2H₂O (s) → trans-[CrCl₂(H₂O)₄]Cl (s) + 2H₂O (g) | 13.52% |

| 2. Deaquation | ~ 120 - 250 | trans-[CrCl₂(H₂O)₄]Cl (s) → CrCl₃ (s) + 4H₂O (g) | 27.04% |

| 3. Hydrolysis & HCl Loss | > 250 | 2CrCl₃ (s) + 3H₂O (g) → Cr₂O₃ (s) + 6HCl (g) (in the presence of residual water vapor) | Variable |

Note: The temperature ranges are approximate and can be influenced by experimental conditions. The final decomposition to Cr₂O₃ in an oxidizing atmosphere will result in a total mass loss that reflects the conversion of CrCl₃ to Cr₂O₃.

Experimental Protocols

Synthesis of trans-[CrCl₂(H₂O)₄]Cl·2H₂O

A common method for the preparation of the dark green isomer involves the saturation of an aqueous solution of commercial this compound with hydrogen chloride gas at low temperatures.[1]

Procedure:

-

Dissolve 50 grams of commercial CrCl₃·6H₂O (which is often a mixture of isomers) in 50 ml of deionized water.

-

Filter the solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath to below 0°C.

-

Maintain this low temperature while saturating the solution with hydrogen chloride gas.

-

Allow the solution to stand for several hours at this temperature to facilitate crystallization.

-

Collect the resulting dark green crystals by filtration.

-

Dry the crystals in a desiccator for two days.

-

Wash the crystals with successive portions of acetone (B3395972) and allow them to air dry at ambient temperature.

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of a controlled temperature program in a defined atmosphere.

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Accurately weigh a small sample (typically 5-10 mg) of trans-[CrCl₂(H₂O)₄]Cl·2H₂O into a suitable crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidizing atmosphere) at a constant flow rate (e.g., 50-100 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the temperatures of decomposition and the corresponding mass losses.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

EGA-MS is a hyphenated technique that identifies the gaseous products evolved during the thermal decomposition.

Procedure:

-

Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line (typically maintained at ~200-250°C to prevent condensation of evolved gases).[2][3]

-

Perform the TGA experiment as described in section 4.2.

-

As the sample is heated and decomposes, the evolved gases are continuously transferred to the mass spectrometer.

-

The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected gaseous products, primarily water (m/z 18) and hydrogen chloride (m/z 36 and 38).

-

Plot the ion current for each characteristic m/z value as a function of temperature to obtain an evolved gas profile. This profile can be correlated with the mass loss steps observed in the TGA curve.

Visualizing the Processes

Decomposition Pathway

The following diagram illustrates the logical progression of the thermal decomposition of trans-[CrCl₂(H₂O)₄]Cl·2H₂O in an inert atmosphere.

References

An In-depth Technical Guide to the Hygroscopic Nature of Chromium(III) Chloride Hydrates

For Researchers, Scientists, and Drug Development Professionals